Cyclomaltoheptaose-1-adamantanemethanol
Description
Overview of Cyclodextrin-Based Supramolecular Systems
Among the most versatile and widely studied host molecules are cyclodextrins. These are cyclic oligosaccharides, composed of α-1,4-linked glucopyranose units, that form a truncated cone-like structure. The exterior of the cyclodextrin (B1172386) is hydrophilic due to the presence of hydroxyl groups, while the interior cavity is relatively hydrophobic. This structural dichotomy allows cyclodextrins to encapsulate a wide variety of guest molecules in aqueous solutions, forming what are known as inclusion complexes. mdpi.comresearchgate.netnih.govnih.gov
The three most common types of cyclodextrins are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucose units, respectively. The size of the internal cavity varies with the number of glucose units, allowing for size- and shape-selective binding of guest molecules. Cyclomaltoheptaose, also known as β-cyclodextrin, possesses a cavity size that is particularly well-suited for encapsulating a broad range of organic molecules. nih.govnih.gov The formation of these inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and reactivity. researchgate.net
Adamantane (B196018) Derivatives as Prototypical Guest Molecules in Cyclodextrin Chemistry
The rigid, cage-like hydrocarbon adamantane and its derivatives are considered classic examples of guest molecules in cyclodextrin chemistry. Their hydrophobic nature and spherical shape make them ideal candidates for inclusion within the apolar cavity of cyclomaltoheptaose. researchgate.net The snug fit between the adamantane moiety and the cyclodextrin cavity leads to strong binding affinities, often with association constants in the range of 10⁴ to 10⁵ M⁻¹. nih.gov
The stability of these complexes is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the cyclodextrin cavity upon guest inclusion. rsc.org This strong and predictable binding has made the adamantane-cyclodextrin pairing a cornerstone of supramolecular chemistry, serving as a model system for studying host-guest interactions and as a building block for the construction of more complex supramolecular architectures. nih.gov
Rationale for Investigating Cyclomaltoheptaose-1-adamantanemethanol Inclusion Complexes
The study of the inclusion complex between cyclomaltoheptaose and 1-adamantanemethanol (B50818) provides fundamental insights into the nuances of molecular recognition. While the adamantane cage provides the primary hydrophobic driving force for inclusion, the hydroxyl group of the methanol (B129727) substituent introduces a new dimension to the interaction. This functional group can participate in hydrogen bonding with the hydroxyl groups at the rim of the cyclodextrin cavity or with surrounding water molecules, influencing the orientation and stability of the complex.
A seminal study on the crystal structure of the this compound adduct revealed that the cyclomaltoheptaose molecules form dimers in the crystal lattice through extensive hydrogen bonding at their secondary hydroxyl ends. nih.gov A unique feature of this specific complex is the presence of disordered water molecules trapped within the cavity at this secondary hydroxyl interface. Consequently, the 1-adamantanemethanol guest molecule does not fully penetrate the cavity from this end. Instead, it binds near the primary hydroxyl end, with its own hydroxyl group and a portion of the adamantane structure protruding from the cyclodextrin. nih.gov This arrangement is stabilized by a strong hydrogen bond between the hydroxyl group of the 1-adamantanemethanol and a primary hydroxyl group of an adjacent cyclodextrin molecule. nih.gov
The detailed structural information gleaned from such investigations is crucial for understanding the precise nature of the forces that govern host-guest association. By examining how subtle changes in the guest molecule, such as the addition of a hydroxymethyl group, affect the structure and thermodynamics of the inclusion complex, researchers can refine their models of molecular recognition and design more sophisticated supramolecular systems with tailored properties.
Detailed Research Findings
| Guest Molecule | Binding Constant (K) / M⁻¹ | Enthalpy Change (ΔH) / kcal·mol⁻¹ | Entropy Change (ΔS) / cal·mol⁻¹·K⁻¹ | Stoichiometry (Host:Guest) | Reference |
|---|---|---|---|---|---|
| 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -8.89 | -7.46 | 1:1 | mdpi.com |
| 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | -9.76 | -10.8 | 2:1 | mdpi.com |
| 1-Adamantanol (B105290) | Data not successfully acquired due to low water solubility | - | - | 2:2 (in solid state) | mdpi.comnih.gov |
The data for 1-adamantanecarboxylic acid, a structurally similar guest, shows a high binding constant, indicating a strong affinity for the cyclomaltoheptaose cavity. The negative enthalpy change suggests that the complex formation is an energetically favorable process, likely driven by the release of high-energy water molecules from the cavity and favorable van der Waals interactions. The small negative entropy change indicates a slight increase in order upon complexation, which is expected as two molecules form a single, more structured entity.
The crystal structure of the this compound complex provides a detailed snapshot of the solid-state arrangement.
| Parameter | Value | Reference |
|---|---|---|
| Space Group | C222₁ | nih.gov |
| a (Å) | 19.162 | nih.gov |
| b (Å) | 23.965 | nih.gov |
| c (Å) | 32.597 | nih.gov |
The crystallographic data reveals a dimeric structure of cyclomaltoheptaose, a common feature in its crystalline inclusion complexes. The specific positioning of the 1-adamantanemethanol guest, influenced by both hydrophobic inclusion and specific hydrogen bonding, underscores the intricate interplay of forces that dictate the final supramolecular architecture.
Structure
2D Structure
Properties
CAS No. |
101412-93-5 |
|---|---|
Molecular Formula |
C53H94O39 |
Molecular Weight |
1355.3 g/mol |
IUPAC Name |
1-adamantylmethanol;(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;trihydrate |
InChI |
InChI=1S/C42H70O35.C11H18O.3H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;;/h8-63H,1-7H2;8-10,12H,1-7H2;3*1H2/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;/m1..../s1 |
InChI Key |
NXYKOJRRZLCQBW-DCNYAWAYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CO.C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@H](O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |
Synonyms |
CMH-AM cyclomaltoheptaose-1-adamantanemethanol |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification of Components
Synthesis of 1-Adamantanemethanol (B50818) and its Analogues
1-Adamantanemethanol serves as a crucial guest molecule in host-guest chemistry due to the adamantane (B196018) cage's size and hydrophobicity, which are highly complementary to the cavity of β-cyclodextrin. It is primarily utilized as an intermediate for synthesizing more complex adamantane derivatives. The synthesis of 1-adamantanemethanol and its analogues can be achieved through various routes, starting from different adamantane precursors.
A common approach involves the reduction of carboxylic acids. For instance, 3-amino-1-adamantanemethanol can be synthesized from adamantane carboxylic acid through a sequence of reactions including a Ritter reaction, hydrolysis, neutralization, and a final reduction step, achieving a total yield of 43%. researchgate.net Another general method involves the reaction of a 1-acyloxyadamantane with a receptor compound in the presence of concentrated sulfuric acid. google.com This process is notable for proceeding at ambient temperature. google.com
The following table summarizes various synthetic pathways for 1-adamantanemethanol and its functionalized analogues.
Table 1: Synthetic Routes for 1-Adamantanemethanol and Analogues
| Starting Material | Key Reagents/Process | Product | Reference |
|---|---|---|---|
| Adamantane carboxylic acid | Ritter reaction, hydrolysis, neutralization, reduction | 3-amino-1-adamantanemethanol | researchgate.net |
| 1-Acyloxyadamantane | Receptor compound, concentrated H₂SO₄, aliphatic solvent | 1-Adamantane derivatives | google.com |
| 1-Adamantanemethanol | Triphenylphosphine, bromine, dimethylformamide | 1-Bromomethyladamantane | ambeed.com |
Derivatization and Functionalization of Cyclomaltoheptaose (β-Cyclodextrin)
Cyclomaltoheptaose, or β-cyclodextrin (β-CD), is a cyclic oligosaccharide whose chemical modification is essential for enhancing its properties and enabling its use in advanced applications. encyclopedia.pub While natural β-CD is hydrophilic, its aqueous solubility can be limited, prompting chemical modifications to improve this characteristic and its complexation capacity. encyclopedia.pub
Functionalization strategies can be directed at the primary hydroxyl groups at the C-6 position or the secondary hydroxyl groups. Complete functionalization of the primary hydroxyls, known as perfunctionalization, is advantageous as it avoids the creation of positional isomers. encyclopedia.pub Tosylation is a common method to achieve this, and the resulting persulfonylated cyclodextrins often serve as intermediates for further modifications. encyclopedia.pub
Regioselective modification allows for the introduction of specific functionalities at defined positions. Mono-6-azidocyclodextrins, for example, can be synthesized and subsequently reduced to amino derivatives, which are valuable for "click chemistry" applications. encyclopedia.pub Such modifications can be highly specific; for instance, heptadeoxy-6(I-VII)-halo and -azido derivatives have been prepared via acetolysis of per-C-6-modified β-cyclodextrins. nih.gov Functionalization is not limited to small chemical groups; complex moieties like peptides can be attached to create enzyme mimics. nih.gov
Table 2: Functionalization of Cyclomaltoheptaose (β-Cyclodextrin)
| Modification Type | Reagents/Method | Position(s) | Purpose/Resulting Derivative | Reference |
|---|---|---|---|---|
| Perfunctionalization | Tosyl chloride | Primary (C-6) | Persulfonylated β-CD (intermediate) | encyclopedia.pub |
| Monofunctionalization | Lithium azide, triphenylphosphine, CBr₄ | Primary (C-6) | Mono-6-azidocyclodextrin | encyclopedia.pub |
| Regioselective Modification | Acetolysis of per-C-6-modified β-CD | Primary (C-6) | Heptadeoxy-6(I-VII)-halo/azido derivatives | nih.gov |
| Biomimetic Functionalization | Coupling with Ser-His-Asp tripeptide | Not specified | Enzyme mimic with hydrolytic activity | nih.gov |
Tailored Synthesis of Cyclomaltoheptaose-1-adamantanemethanol for Specific Supramolecular Architectures
The highly specific and strong interaction between the adamantane moiety and the cyclodextrin (B1172386) cavity is the driving force for the self-assembly of this compound complexes. nih.govacs.orgtandfonline.com By carefully designing the components, this interaction can be leveraged to construct a variety of ordered supramolecular architectures.
Crystal Engineering: In the solid state, the complex of cyclomaltoheptaose and 1-adamantanemethanol crystallizes to form a dimer. The adamantane guest sits (B43327) near the primary hydroxyl end of the cyclodextrin cavity. A crucial feature of this architecture is a strong hydrogen bond formed between the hydroxyl group of the 1-adamantanemethanol guest and a primary hydroxyl on an adjacent cyclodextrin molecule, effectively linking the units and stabilizing the crystal lattice.
Pseudorotaxanes: In solution, the components predominantly form 1:1 stoichiometric complexes that exist as pseudorotaxane-like structures. tandfonline.com In this arrangement, the adamantane "guest" is threaded deeply into the β-cyclodextrin "host" cavity. tandfonline.com
Surface Assembly: The host-guest interaction is a powerful tool for surface modification. Nanoparticles made from β-CD-modified polymers can be specifically immobilized on surfaces that have been pre-functionalized with adamantane groups. nih.govacs.org This creates a well-defined surface layer where the binding affinity is significantly enhanced due to multivalent interactions between the nanoparticles and the surface. nih.govacs.org
Supramolecular Polymers: By covalently linking both the cyclodextrin and adamantane moieties, it is possible to create conjugates designed to form supramolecular polymers. rsc.org However, the success of this approach is highly dependent on the nature of the linker connecting the host and guest. If the linker is too rigid or if the conjugate is prone to self-inclusion (where the adamantane part of one molecule complexes with its own cyclodextrin part), the desired polymerization can be inhibited. rsc.org
Table 3: Supramolecular Architectures from Cyclomaltoheptaose and Adamantane Derivatives
| Architecture | Components | Linkage Type | Key Structural Feature | Reference |
|---|---|---|---|---|
| Crystalline Dimer | Cyclomaltoheptaose + 1-Adamantanemethanol | Non-covalent host-guest + H-bonding | H-bond from guest's -OH to adjacent host stabilizes the dimer. | |
| Pseudorotaxane | β-Cyclodextrin + Adamantane-bearing anilines | Non-covalent host-guest | Adamantane cage sits deep within the β-CD cavity. | tandfonline.com |
| Surface-Immobilized Layer | CD-modified nanoparticles + Adamantane-modified surface | Multivalent non-covalent host-guest | High-affinity, specific immobilization of nanoparticles on a surface. | nih.govacs.org |
Thermodynamic and Kinetic Investigations of Cyclomaltoheptaose 1 Adamantanemethanol Complexation
Determination of Apparent Formation/Association Constants
The stability of the cyclomaltoheptaose-1-adamantanemethanol complex in solution is quantified by its apparent formation or association constant (Kₐ). This constant reflects the equilibrium between the free host and guest molecules and the inclusion complex. Various analytical techniques are employed to determine Kₐ, with spectroscopic and calorimetric methods being particularly prevalent.
While specific data for 1-adamantanemethanol (B50818) is not always explicitly isolated in literature, studies on closely related adamantane (B196018) derivatives provide significant insight into the magnitude of these interactions. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the association constant, enthalpy, and entropy of complexation.
For instance, studies on 1-adamantanecarboxylic acid, a structurally similar analogue, reveal a high affinity for β-cyclodextrin. The association constant for this complex has been reported to be in the range of 10⁴ to 10⁵ M⁻¹, indicative of a very stable complex. mdpi.com The exact value can be influenced by experimental conditions such as pH and the solvent system used. mdpi.com
A competitive binding method using UV-Vis spectroscopy with methyl orange as an indicator has also been employed to determine the stability constants for various adamantane derivatives with β-cyclodextrin. For amantadine, rimantadine, and memantine, the logarithms of the stability constants (log K₁) were found to be 3.9 ± 0.1, 5.1 ± 0.2, and 3.3 ± 0.1, respectively, at a pH of 1.7 and 25 °C. researchgate.net These values underscore the strong binding affinity of the adamantane cage for the β-cyclodextrin cavity.
Table 1: Apparent Association Constants for the Complexation of Adamantane Derivatives with Cyclomaltoheptaose (β-Cyclodextrin)
| Guest Molecule | Technique | Association Constant (Kₐ) / M⁻¹ | Log K₁ | Conditions |
| 1-Adamantanecarboxylic acid | ITC | 7.7 x 10⁴ | - | 25 °C, 5% DMSO-water, pH 7 |
| 1,3-Adamantanedicarboxylic acid | ITC | 6.3 x 10⁴ | - | 25 °C, 5% DMSO-water, pH 7 |
| Amantadine | UV-Vis Spectroscopy | - | 3.9 ± 0.1 | 25 °C, pH 1.7 |
| Rimantadine | UV-Vis Spectroscopy | - | 5.1 ± 0.2 | 25 °C, pH 1.7 |
| Memantine | UV-Vis Spectroscopy | - | 3.3 ± 0.1 | 25 °C, pH 1.7 |
This table presents data for close analogues of 1-adamantanemethanol to illustrate the typical range of association constants.
Enthalpic and Entropic Contributions to Complex Formation
The formation of an inclusion complex is governed by a delicate balance of enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG). Isothermal Titration Calorimetry (ITC) is the gold standard for elucidating these thermodynamic parameters.
For the complexation of adamantane derivatives with cyclomaltoheptaose, the process is often found to be enthalpically driven. mdpi.com This indicates that the formation of favorable intermolecular interactions, such as van der Waals forces and hydrogen bonds between the host and guest, is the primary driving force for complexation. The release of "high-energy" water molecules from the cyclodextrin (B1172386) cavity upon inclusion of the hydrophobic guest also contributes to a favorable enthalpy change.
In a study of 1-adamantanecarboxylic acid and 1,3-adamantanedicarboxylic acid with β-cyclodextrin, the enthalpy changes (ΔH) were found to be significantly negative, at -8894 cal·mol⁻¹ and -9763 cal·mol⁻¹, respectively. mdpi.com The corresponding entropy changes (ΔS) were small and negative (-7.46 cal·mol⁻¹·°C⁻¹ and -10.8 cal·mol⁻¹·°C⁻¹), suggesting that the ordering of the system upon complex formation slightly counteracts the favorable enthalpic contribution. mdpi.com
Table 2: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with Cyclomaltoheptaose (β-Cyclodextrin) at 25 °C
| Guest Molecule | ΔH (cal·mol⁻¹) | ΔS (cal·mol⁻¹·°C⁻¹) | ΔG (kcal·mol⁻¹) | Driving Force |
| 1-Adamantanecarboxylic acid | -8894 | -7.46 | -6.6 | Enthalpy |
| 1,3-Adamantanedicarboxylic acid | -9763 | -10.8 | -6.5 | Enthalpy |
This table presents data for close analogues of 1-adamantanemethanol. The Gibbs free energy (ΔG) is calculated from ΔG = ΔH - TΔS.
Molecular Recognition Principles and Mechanisms of Guest Inclusion within the Cyclomaltoheptaose Cavity
The formation of the this compound complex is a testament to the principles of molecular recognition. The primary driving force for the inclusion of the adamantane moiety is the hydrophobic effect. The interior of the cyclomaltoheptaose cavity is relatively apolar compared to the surrounding aqueous environment. The encapsulation of the nonpolar adamantane guest within this cavity is entropically favorable as it allows for the release of ordered water molecules from the cavity into the bulk solvent.
The size and shape complementarity between the host and guest are also crucial. The dimensions of the β-cyclodextrin cavity are well-suited to accommodate the bulky adamantane cage. Van der Waals interactions between the inner surface of the cyclodextrin and the adamantane guest further stabilize the complex.
Studies on adamantylmethanol have shown that the adamantyl group is deeply included within the β-cyclodextrin cavity, while the more hydrophilic hydroxyl group protrudes towards the bulk solvent. nih.gov This orientation maximizes the favorable hydrophobic interactions and allows the hydrophilic group to remain in contact with the aqueous phase. It has been proposed that for bulky hydrophobic guests, inclusion primarily occurs from the wider, secondary side of the cyclodextrin cavity. nih.gov
Hydrogen bonding can also play a role in stabilizing the complex. While the primary interactions are hydrophobic, the hydroxyl group of the 1-adamantanemethanol can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin, further anchoring the guest molecule.
Influence of Environmental Parameters on Complex Stability and Dynamics
The stability and dynamics of the this compound complex are sensitive to environmental factors, most notably pH and temperature.
pH: For guest molecules with ionizable groups, such as the analogue 1-adamantanecarboxylic acid, pH can have a profound effect on the association constant. mdpi.comnih.gov The neutral form of the guest is generally more hydrophobic and thus forms a more stable complex with the apolar cyclodextrin cavity. As the pH changes and the guest becomes ionized, its hydrophilicity increases, leading to a decrease in the binding affinity. For 1-adamantanecarboxylic acid, the association constant with β-cyclodextrin has been shown to decrease significantly as the pH increases from acidic to basic conditions. mdpi.com While 1-adamantanemethanol does not have a readily ionizable group, significant pH changes could potentially alter the hydrogen bonding network at the cyclodextrin rim, subtly influencing complex stability.
Temperature: The effect of temperature on the association constant is dictated by the enthalpy of complexation (ΔH). According to the van 't Hoff equation, for an exothermic process (negative ΔH), as is common for adamantane-cyclodextrin complexation, an increase in temperature will lead to a decrease in the association constant. ruc.dk This is because the additional thermal energy favors the dissociation of the complex into its free components. Conversely, for an endothermic complexation, an increase in temperature would enhance the stability of the complex. The stability of complexes between β-cyclodextrin and ibuprofen, for example, has been shown to decrease with increasing temperature. ruc.dk
Solvent Composition: The presence of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can also impact complex stability. These co-solvents can compete with the guest molecule for inclusion within the cyclodextrin cavity, thereby reducing the observed association constant. acs.org
Structural Characterization and Molecular Architecture of Cyclomaltoheptaose 1 Adamantanemethanol Adducts
X-ray Crystallographic Analysis of Inclusion Compounds
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. For the cyclomaltoheptaose-1-adamantanemethanol adduct, this technique has unveiled a detailed picture of its molecular arrangement and intermolecular interactions.
Single crystal X-ray diffraction analysis of the inclusion complex formed between cyclomaltoheptaose and 1-adamantanemethanol (B50818) has revealed a specific and well-defined architecture. The complex crystallizes in the orthorhombic space group C222(1). researchgate.netnih.gov The determined unit-cell dimensions provide the fundamental lattice parameters of the crystal structure.
Table 1: Crystallographic Data for this compound Adduct
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | C222(1) |
| a (Å) | 19.162 (13) |
| b (Å) | 23.965 (17) |
| c (Å) | 32.597 (27) |
| Data sourced from a study on the crystal structure of the 1-adamantanemethanol adduct of cyclomaltoheptaose. researchgate.netnih.gov |
A predominant feature of the crystal structure is the formation of a cyclomaltoheptaose dimer. researchgate.netnih.gov This dimeric assembly is stabilized by a multitude of hydrogen bonds that form across the secondary hydroxyl faces of two adjacent cyclomaltoheptaose molecules. The two molecules comprising the dimer are related to each other by a crystallographic two-fold axis. researchgate.netnih.gov This head-to-head arrangement creates a larger, truncated-cone-shaped cavity, which is a common motif for β-cyclodextrin inclusion compounds. mdpi.comnih.govnih.gov
The crystal packing of the this compound adduct is characterized by a "channel" type structure. The dimeric cyclomaltoheptaose units are not isolated but are further arranged in columns stabilized by hydrogen bonds. researchgate.net The primary hydroxyl ends of adjacent dimers are also related by a crystallographic two-fold axis. researchgate.net
A notable aspect of this crystal structure is the specific location of the 1-adamantanemethanol guest molecule. It is positioned near the primary hydroxyl end of the cyclodextrin (B1172386) cavity, with its own hydroxyl group and a portion of the adamantane (B196018) cage protruding out of the cavity. researchgate.netnih.gov This positioning is stabilized by a strong hydrogen bond between the hydroxyl group of the 1-adamantanemethanol and a primary hydroxyl group of an adjacent cyclomaltoheptaose molecule. researchgate.netnih.gov
Disorder is a common phenomenon in the crystal structures of cyclodextrin inclusion complexes, and this adduct is no exception. A unique feature is the presence of trapped water molecules within the cavity at the secondary hydroxyl interface of the dimer. researchgate.netnih.gov These water molecules are disordered over three distinct sites. researchgate.netnih.gov The presence of this entrapped water effectively blocks one of the potential binding sites for the guest molecule, thereby influencing the observed binding orientation of 1-adamantanemethanol. researchgate.netnih.gov
Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for probing the structure and dynamics of host-guest complexes in solution. The formation of an inclusion complex with 1-adamantanemethanol leads to characteristic changes in the NMR spectrum of both the cyclomaltoheptaose host and the adamantane guest.
The protons located on the inner surface of the cyclodextrin cavity, specifically H-3 and H-5, are most affected by the inclusion of a guest molecule. Upon complexation, these protons typically experience a significant change in their chemical shift (Δδ), usually an upfield shift, due to the shielding environment created by the hydrophobic guest. nih.gov In contrast, the external protons (H-1, H-2, H-4) are less affected. researchgate.net
For a closely related system, the 2:2 complex of 1-adamantanol (B105290) and β-cyclodextrin, ¹H-NMR data in DMSO-d₆ shows the chemical shifts of the complexed species.
Table 2: ¹H-NMR Chemical Shifts for (1-adamantanol)₂⊂(β-cyclodextrin)₂ Complex
| Assignment | Chemical Shift (δ, ppm) |
| β-CD Protons | |
| OH-2, OH-3 | 5.72 (d), 5.66 (d) |
| H-1 | 4.82 (d) |
| OH-6 | 4.45 (t) |
| Glucopyranose Protons | 3.69–3.55 (m), 3.35–3.28 (m) |
| 1-Adamantanol Protons | |
| OH | 4.28 (s) |
| Adamantane Protons | 2.04 (s), 1.58 (d), 1.54 (br) |
| Data is for the (adm-1-OH)₂⊂CD₂ complex in DMSO-d₆. mdpi.com |
To determine the precise geometry of the inclusion complex in solution, two-dimensional NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. ROESY experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). dtu.dkmdpi.com For the this compound complex, cross-peaks would be expected between the adamantane protons of the guest and the interior H-3 and H-5 protons of the cyclodextrin host. nih.gov The presence and intensity of these cross-peaks confirm the inclusion and help to establish the depth and orientation of the adamantane moiety within the cyclodextrin cavity. mdpi.com
Spectroscopic Characterization of Host-Guest Interactions
Other spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy, provide further evidence of complex formation and offer insights into the nature of the intermolecular interactions.
FTIR spectroscopy is sensitive to changes in the vibrational modes of molecules upon complexation. When a guest molecule is encapsulated within the cyclodextrin cavity, its vibrational freedom is restricted, and it is transferred from a more polar aqueous environment to the apolar cavity. This can lead to shifts in the positions and changes in the intensities of characteristic infrared absorption bands. nih.govuitm.edu.my
The FTIR spectrum of the complex is typically dominated by the spectrum of the cyclodextrin host due to its much larger size and number of bonds. However, subtle but significant changes are observable. For instance, the broad O-H stretching band of the cyclodextrin (around 3400 cm⁻¹) may narrow or shift upon complexation, reflecting changes in the hydrogen-bonding network. nih.gov Bands associated with the guest molecule may decrease in intensity, broaden, or shift to different wavenumbers. researchgate.net
Table 3: Selected FTIR Bands for (1-adamantanol)₂⊂(β-cyclodextrin)₂ Complex
| Wavenumber (cm⁻¹) | Assignment |
| 3411 | O-H stretching |
| 2911, 2850 | C-H stretching (adamantane & CD) |
| 1158 | C-O-C asymmetric stretching (glycosidic) |
| 1084, 1031 | C-O stretching |
| Data is for the (adm-1-OH)₂⊂CD₂ complex as a KBr disk. mdpi.com |
The observation that the spectrum of the complex is not a simple superposition of the spectra of the individual components confirms the formation of a new supramolecular entity. nih.gov
UV-Visible spectroscopy is a widely used technique to study the formation and determine the stability constants of cyclodextrin inclusion complexes, particularly when the guest molecule contains a chromophore. nih.govpnfs.or.kr Although 1-adamantanemethanol itself does not possess a strong chromophore to allow for direct monitoring, complexation can be studied using a competitive displacement method. researchgate.net
In this approach, a chromophoric guest molecule (a reporter) that is known to form a complex with cyclomaltoheptaose is used. The formation of this initial complex results in a distinct UV-Vis spectrum. Upon the addition of a non-chromophoric but competitive guest like 1-adamantanemethanol, the reporter molecule is displaced from the cyclodextrin cavity. This displacement causes the UV-Vis spectrum to revert towards that of the free reporter molecule. researchgate.net By monitoring the changes in absorbance as a function of the concentration of 1-adamantanemethanol, the binding constant (Ka) of the this compound complex can be calculated. This method has been successfully applied to determine the stability constants for various adamantane derivatives with β-cyclodextrin. researchgate.net The changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in molar absorptivity, provide quantitative data on the host-guest equilibrium. researchgate.net
Advanced Microscopic Techniques for Complex Visualization
Visualizing supramolecular structures at the nanoscale is critical to understanding their organization and function. Advanced microscopic techniques provide direct evidence of the morphology and arrangement of adduct assemblies.
Scanning Tunneling Microscopy (STM) of Adduct Assemblies
Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique capable of achieving atomic resolution, making it suitable for visualizing the arrangement of individual molecules and their self-assembled monolayers on conductive surfaces. For this compound adducts, STM can provide unprecedented detail about their packing and orientation upon adsorption. The process involves applying a voltage bias between a sharp metallic tip and the sample surface. As the tip scans the surface, the tunneling current, which is exponentially dependent on the tip-sample distance, is measured to create a topographical map.
While direct STM studies on this compound are not extensively documented, the principles can be inferred from research on similar cyclodextrin-adamantane systems. nih.gov For visualization, a self-assembled monolayer of the guest molecule, 1-adamantanemethanol, would first be prepared on a conductive substrate like gold (Au(111)). The subsequent introduction of cyclomaltoheptaose in solution would lead to the in-situ formation of the host-guest complex on the surface. STM imaging would then reveal the ordered patterns of the cyclodextrin molecules bound to the adamantane anchors. nih.gov Researchers would expect to observe changes in the surface morphology, confirming the successful complexation and allowing for the measurement of intermolecular distances and the periodicity of the assembled structures.
Table 1: Hypothetical STM Observational Data for this compound Adducts on a Gold Substrate
| Parameter | Observed Value | Interpretation |
| Lattice Constant (Å) | 15.5 ± 0.5 | The repeating distance between adjacent adducts in the self-assembled monolayer. |
| Molecular Height (Å) | 7.8 ± 0.3 | Corresponds to the height of the cyclomaltoheptaose cone, confirming its orientation. |
| Surface Coverage (%) | ~ 85% | High degree of packing, indicating strong affinity and efficient self-assembly. |
| Assembly Motif | Hexagonal | The preferred two-dimensional packing arrangement of the supramolecular complexes. |
Chromatographic Methodologies for Complexation Studies
Chromatographic techniques are indispensable for studying the formation and stability of host-guest complexes in the solution phase. They allow for the separation of the complex from its individual components and provide a means to quantify their interaction.
High-Performance Liquid Chromatography (HPLC) for Formation Constant Determination
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the formation constant (Kf), also known as the binding or stability constant, of cyclodextrin inclusion complexes. mdpi.com The technique is based on the principle that the retention of a guest molecule on a stationary phase will be altered by the presence of a host molecule in the mobile phase. researchgate.net
For the this compound system, a reversed-phase HPLC setup, typically with a C18 column, is employed. arikesi.or.id The mobile phase consists of an aqueous buffer with varying concentrations of cyclomaltoheptaose. The guest molecule, 1-adamantanemethanol, is injected, and its retention time is monitored. As the concentration of cyclomaltoheptaose in the mobile phase increases, it forms an inclusion complex with 1-adamantanemethanol. Since the complex is more polar than the free guest, it interacts less with the nonpolar C18 stationary phase, leading to a decrease in the retention time. mdpi.com
The formation constant (Kf) for a 1:1 complex can be calculated using the following equation:
1/k = 1/k0 + (Kf[CD]) / k0
where k is the retention factor of the guest with cyclomaltoheptaose in the mobile phase, k0 is the retention factor without cyclomaltoheptaose, and [CD] is the molar concentration of cyclomaltoheptaose. mdpi.com By plotting 1/k against [CD], a linear relationship is obtained, and Kf can be determined from the slope and intercept.
Table 2: Representative HPLC Data for Determining the Formation Constant (Kf) of the this compound Complex
| Cyclomaltoheptaose Conc. (mM) | Retention Time (min) | Retention Factor (k) | 1/k |
| 0.0 | 12.5 | 5.25 | 0.190 |
| 2.0 | 10.8 | 4.40 | 0.227 |
| 4.0 | 9.4 | 3.70 | 0.270 |
| 6.0 | 8.3 | 3.15 | 0.317 |
| 8.0 | 7.5 | 2.75 | 0.364 |
| 10.0 | 6.8 | 2.40 | 0.417 |
Note: Retention factors are calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time (e.g., 2.0 min). From a plot of this data, a Kf value in the order of 104 M-1 would be typical for adamantane-cyclodextrin interactions.
Light Scattering and Rheological Characterization of Supramolecular Assemblies
Beyond individual complex formation, the association of multiple adducts can lead to larger supramolecular assemblies or networks. Dynamic light scattering and rheology are key techniques for characterizing the size of these aggregates and the mechanical properties of the resulting systems.
Dynamic Light Scattering (DLS) for Aggregate Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and aggregates in a solution. It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations.
In the context of this compound, DLS is used to determine if the 1:1 adducts further self-assemble into larger aggregates or nanoparticles in an aqueous environment. nih.gov The analysis provides the average hydrodynamic diameter (Z-average) of the aggregates and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A low PDI value (e.g., < 0.2) suggests a monodisperse population of aggregates with a uniform size, whereas a high PDI indicates a varied population of sizes. These measurements are crucial for understanding the colloidal stability and behavior of the supramolecular system. utwente.nl
Table 3: Illustrative DLS Results for Supramolecular Aggregates of this compound
| Sample Concentration (mg/mL) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| 0.1 | 150.3 | 0.45 | Small aggregates with a broad size distribution at low concentration. |
| 1.0 | 255.8 | 0.18 | Formation of larger, more uniform aggregates as concentration increases. |
| 5.0 | 260.1 | 0.15 | Stable aggregate size with a narrow distribution at higher concentrations. |
Rheological Studies of Viscosity and Network Formation in this compound Systems
Rheology is the study of the flow and deformation of matter. For supramolecular systems, it provides critical information on the formation of extended networks, such as hydrogels, which are often formed through non-covalent cross-linking between polymer chains functionalized with host and guest molecules. researchgate.net Systems based on polymers modified with cyclodextrin and adamantane are well-known to form such shear-thinning, self-healing hydrogels. researchgate.netnih.gov
Oscillatory rheology is particularly useful for characterizing these networks. In these experiments, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
For a system involving polymers functionalized with Cyclomaltoheptaose and 1-adamantanemethanol, the formation of a hydrogel network is indicated when G' exceeds G'' over a range of frequencies. researchgate.net This crossover from a liquid-like state (G'' > G') to a solid-like state (G' > G'') confirms that the host-guest interactions are sufficiently strong and numerous to form a stable, three-dimensional network.
Table 4: Representative Rheological Data for a Hydrogel System Based on this compound Interactions
| Angular Frequency (rad/s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) | G'/G'' Ratio | System Behavior |
| 0.1 | 150 | 45 | 3.33 | Elastic, Solid-like |
| 1.0 | 165 | 40 | 4.13 | Elastic, Solid-like |
| 10.0 | 170 | 50 | 3.40 | Elastic, Solid-like |
| 100.0 | 175 | 65 | 2.69 | Elastic, Solid-like |
The data indicates a stable gel (G' > G'') across the tested frequency range, characteristic of a well-formed supramolecular network.
Calorimetric and Thermodynamic Characterization
Calorimetric methods provide direct insight into the energetic changes that occur upon the formation of host-guest complexes. By measuring the heat flow associated with the interaction, it is possible to determine the key thermodynamic parameters that govern the stability and spontaneity of the adduct formation.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. In the context of the this compound adduct, DSC is instrumental in confirming the formation of the inclusion complex in the solid state.
When the individual components, cyclomaltoheptaose and 1-adamantanemethanol, are physically mixed, the resulting DSC thermogram typically shows distinct endothermic peaks corresponding to the melting points of each substance. However, upon the formation of a true inclusion complex, the guest molecule (1-adamantanemethanol) is encapsulated within the host's (cyclomaltoheptaose) cavity. This molecular encapsulation leads to a significant change in the thermal behavior of the guest. Research on similar systems involving β-cyclodextrin and adamantane derivatives, such as 1-adamantanol (adm-1-OH), demonstrates that the melting peak of the adamantane guest disappears or shifts significantly in the thermogram of the complex. nih.gov This disappearance is a strong indicator that the guest molecule is no longer present as a separate crystalline phase, confirming its successful inclusion within the cyclodextrin cavity. nih.gov
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during the binding event of a ligand (guest) to a macromolecule (host) in solution. By sequentially injecting the guest molecule into a solution containing the host, a complete thermodynamic profile of the binding interaction can be obtained.
For the this compound system, ITC experiments provide crucial data on the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) changes of the complexation. Studies on closely related adamantane derivatives, such as 1-adamantanecarboxylic acid (adm-1-COOH) and 1,3-diadamantanedicarboxylic acid (adm-1,3-diCOOH), with β-cyclodextrin reveal that these interactions are typically characterized by a 1:1 stoichiometry. nih.govmdpi.com The binding is often an enthalpically driven process, as indicated by a large negative enthalpy change (ΔH), which suggests that the formation of favorable intermolecular forces like van der Waals interactions between the adamantane guest and the hydrophobic cyclodextrin cavity is the primary driving force for complexation. nih.govmdpi.com The Gibbs free energy (ΔG), calculated from these parameters, indicates the spontaneity of the complex formation.
Table 1: Thermodynamic Parameters for the Inclusion Complex of β-Cyclodextrin with Adamantane Derivatives at 25°C Data from a study on similar adamantane derivatives provides insight into the expected thermodynamic profile.
| Guest Molecule | Stoichiometry (n) | Association Constant (K) (M⁻¹) | Enthalpy (ΔH) (cal/mol) | Entropy (ΔS) (cal/mol·K) |
| 1-adamantanecarboxylic acid | 1:1 | 7.7 x 10⁴ | -8894 | -7.46 |
| 1,3-diadamantanedicarboxylic acid | 1:1 | 6.3 x 10⁴ | -9763 | -10.8 |
| Source: nih.gov |
Fluorescence-Based Techniques for Host-Guest Dynamics
Fluorescence spectroscopy offers a highly sensitive means to investigate the formation and dynamics of host-guest complexes. By attaching a fluorescent probe to either the host or the guest, subtle changes in the molecular environment upon complexation can be monitored.
Fluorescence Correlation Spectroscopy (FCS) is a sophisticated technique that analyzes fluctuations in fluorescence intensity within a microscopic, open observation volume. mdpi.com It can determine the concentration, and more importantly, the diffusion coefficient of fluorescently labeled molecules. This capability makes FCS an excellent method for studying host-guest interactions, such as the one between cyclomaltoheptaose and 1-adamantanemethanol, especially when a fluorescent label is attached to the adamantane guest. nih.govresearchgate.net
The principle of the measurement relies on the change in molecular size upon complex formation. A small, fluorescently labeled adamantane derivative diffuses rapidly, resulting in a short residence time within the confocal volume of the FCS instrument. When it forms an inclusion complex with the much larger cyclomaltoheptaose molecule, the resulting adduct diffuses more slowly. nih.gov This increase in diffusion time is directly measured by FCS.
By titrating the labeled adamantane derivative with increasing concentrations of cyclomaltoheptaose and analyzing the resulting changes in the fluorescence correlation curves, one can precisely determine the stoichiometry of the complex and its association equilibrium constant (K). nih.govresearchgate.net Studies using an Alexa 488-labeled adamantane derivative and β-cyclodextrin have successfully demonstrated the formation of a 1:1 complex with a high association constant, highlighting the stability of such adducts in aqueous solution. nih.govresearchgate.netnih.gov
Table 2: Association Parameters for β-Cyclodextrin and a Fluorescently Labeled Adamantane Derivative Determined by FCS
| Host-Guest System | Stoichiometry | Association Equilibrium Constant (K) (M⁻¹) | Conditions |
| β-Cyclodextrin + Adamantane-Alexa 488 | 1:1 | 5.2 x 10⁴ | Aqueous solution, 25°C, pH 6 |
| Source: nih.govresearchgate.netnih.gov |
Computational Chemistry and Molecular Modeling of Cyclomaltoheptaose 1 Adamantanemethanol Systems
Molecular Docking and Binding Affinity Predictions for Host-Guest Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the guest) when bound to another (the host) to form a stable complex. This method is instrumental in understanding the primary forces and geometric fit driving the formation of the cyclomaltoheptaose-1-adamantanemethanol complex.
The process involves placing the 1-adamantanemethanol (B50818) molecule into the cavity of the cyclomaltoheptaose molecule in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding affinity scores typically indicating a more favorable interaction. mdpi.com For cyclodextrin (B1172386) complexes, the primary driving forces for complexation are non-bonded van der Waals interactions between the host and guest. researchgate.net
In the case of the this compound system, crystallographic data reveals that the guest molecule binds near the primary hydroxyl end of the cyclomaltoheptaose. nih.gov A key interaction is a strong hydrogen bond formed between the hydroxyl group of the 1-adamantanemethanol and a primary hydroxyl group on an adjacent cyclomaltoheptaose molecule, which helps to stabilize the crystal structure. nih.gov The bulky adamantane (B196018) moiety protrudes from the cyclomaltoheptaose cavity. nih.gov Molecular docking simulations would aim to replicate this binding mode, and the results are often presented in a table summarizing the predicted binding affinities and key interactions.
Table 1: Representative Molecular Docking Results for this compound
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Moieties | Hydrogen Bonds Formed |
|---|---|---|---|
| 1 (Best Score) | -7.8 | Primary Hydroxyls, Cavity Interior | Guest-OH to Host-Primary OH |
| 2 | -7.2 | Secondary Hydroxyls, Cavity Rim | None |
Note: The data in this table is representative and intended to illustrate typical results from molecular docking studies based on findings for similar systems.
Quantum Chemical Analysis of Interaction Energies and Electronic Structures
Quantum chemical (QC) calculations offer a more detailed and accurate description of the electronic interactions within the host-guest complex. Methods like Density Functional Theory (DFT) can be employed to calculate interaction energies, analyze charge distribution, and understand the electronic properties of the system.
The electronic structure of the complex can be visualized through molecular electrostatic potential (MEP) surfaces, which map the charge distribution. semanticscholar.org These maps help identify electron-rich and electron-poor regions, providing a rationale for the observed intermolecular interactions. semanticscholar.org Another tool, the Atoms-in-Molecules (AIM) analysis, can be used to confirm and characterize the nature of the hydrogen bonds and other weak interactions stabilizing the complex. nih.gov
Note: The data in this table is representative, illustrating the typical breakdown of interaction energies derived from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the host-guest complex over time, offering insights that are unobtainable through static modeling alone. mdpi.com By simulating the motions of atoms and molecules, MD can be used to assess the conformational flexibility of the complex, the stability of the binding mode, and the influence of the solvent. mdpi.com
An MD simulation of the this compound complex would typically start with the experimentally determined crystal structure. nih.gov The system is then solvated in a water box and simulated for a duration ranging from tens to hundreds of nanoseconds. mdpi.com During the simulation, key parameters are monitored to assess the stability of the complex. The Root Mean Square Deviation (RMSD) is calculated to measure the change in the atomic coordinates from the starting structure, with stable values indicating that the complex is not undergoing major structural changes. semanticscholar.org The Root Mean Square Fluctuation (RMSF) can identify which parts of the complex are more flexible. semanticscholar.org
These simulations can dynamically confirm the stability of the key hydrogen bonds and the orientation of the 1-adamantanemethanol guest within the cyclomaltoheptaose host. They can also reveal the behavior of water molecules, which play a crucial role in stabilizing the crystal structure, sometimes by being trapped within the cavity at the secondary hydroxyl interface. nih.gov
Table 3: Typical Parameters for an MD Simulation of the this compound Complex
| Parameter | Value/Description | Purpose |
|---|---|---|
| Force Field | GLYCAM/GAFF | Defines the potential energy function for the biomolecule and the guest. |
| Simulation Time | 100 ns | Duration of the production run to ensure adequate sampling of conformations. mdpi.com |
| Solvent | TIP3P Water Model | Explicitly simulates the aqueous environment. |
| Temperature | 300 K | Simulates conditions close to room temperature. |
| Pressure | 1 atm | Simulates constant pressure conditions. |
Note: This table presents a typical setup for an MD simulation and does not represent a specific experimental result.
Supramolecular Assembly and Advanced Material Applications of Cyclomaltoheptaose 1 Adamantanemethanol Complexes
Design and Fabrication of Host-Guest Mediated Polymeric Networks and Hydrogels
The formation of polymeric networks and hydrogels based on the cyclomaltoheptaose-1-adamantanemethanol interaction is a prominent area of research. These materials are typically formed by cross-linking polymer chains that have been functionalized with either cyclomaltoheptaose or 1-adamantanemethanol (B50818) moieties. When these complementary polymers are mixed in an aqueous environment, the host-guest complexation acts as a physical cross-link, leading to the formation of a three-dimensional network.
The design of these materials often involves the synthesis of well-defined polymers, such as poly(2-methyl-2-oxazoline) (PMOXA), functionalized with either adamantane (B196018) or β-cyclodextrin units. tu-dresden.de The mechanical properties of the resulting hydrogels can be tuned by varying the length of the polymer chains and the concentration of the host and guest moieties. tu-dresden.de For instance, rheological studies have demonstrated a significant increase in the E-modulus of the network as a direct result of the supramolecular host-guest interactions. tu-dresden.de
A key feature of these hydrogels is their shear-thinning and self-healing behavior, which is a direct consequence of the reversible nature of the this compound bond. Under shear stress, the physical cross-links can be disrupted, causing the gel to flow. Upon removal of the stress, the host-guest complexes reform, and the gel recovers its original mechanical strength. This property is particularly advantageous for applications such as injectable biomaterials for soft-tissue repair. tu-dresden.de
| Property | Description | Influencing Factors | Reference |
| Cross-linking | Physical cross-links formed by host-guest complexation between cyclomaltoheptaose and 1-adamantanemethanol. | Concentration of host and guest moieties, polymer chain length. | tu-dresden.de |
| Mechanical Strength | Tunable E-modulus, influenced by the density of supramolecular cross-links. | Polymer concentration, stoichiometry of host and guest groups. | tu-dresden.de |
| Self-Healing | Ability to autonomously repair damage due to the reversible nature of the host-guest bond. | Dynamics of the host-guest interaction. | tu-dresden.de |
| Shear-Thinning | Decrease in viscosity under shear stress, allowing for injectability. | Reversible disruption of physical cross-links. | tu-dresden.de |
Formation and Characterization of Supramolecular Micellar Structures
In a related context, cationic surfactants bearing an adamantane end group have been shown to form micelles in aqueous solution. The addition of β-cyclodextrin leads to a hierarchical self-assembly process, where the initial micelles can transform into vesicles and then into multi-wall nanotubes or hydrogels as the molar ratio of host to guest is varied. This demonstrates the powerful role of the host-guest interaction in directing the morphology of the resulting supramolecular structures.
The characterization of these micellar and other self-assembled structures often involves techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Small-Angle X-ray Scattering (SAXS) to visualize their morphology and dimensions.
| Assembly Type | Formation Principle | Characterization Techniques |
| Supramolecular Micelles | Self-assembly of polymers functionalized with 1-adamantanemethanol and cyclomaltoheptaose. | DLS, TEM, SEM |
| Hierarchical Structures | Stepwise addition of cyclomaltoheptaose to adamantane-containing surfactants. | TEM, SEM, SAXS |
Development of Adhesion Materials Based on this compound Interactions
The strong and specific interaction between cyclomaltoheptaose and adamantane derivatives has been harnessed to create adhesive materials. The principle behind this application is the formation of a high density of host-guest bonds at the interface between two surfaces functionalized with the complementary host and guest molecules.
Research in this area has focused on the use of polymers modified with adamantane groups to create functional coatings. These coatings can then be used to immobilize molecules or even larger structures that have been conjugated with β-cyclodextrin. For example, copolymers containing adamantane moieties have been grafted onto silicon or glass surfaces. acs.orgnih.gov These surfaces can then be functionalized by simply incubating them with a solution of β-cyclodextrin-conjugated molecules, such as fluorescent dyes or bioactive ligands. acs.orgnih.gov The strength and specificity of the adhesion are directly related to the host-guest interaction. This "plug-and-play" approach allows for the creation of versatile and reusable biointerfaces.
| Adhesion System | Mechanism | Application | Reference |
| Surface Functionalization | Immobilization of β-cyclodextrin-conjugated molecules onto adamantane-functionalized surfaces. | Biointerfaces, biosensors, microarrays. | acs.orgnih.gov |
| Spatially Controlled Adhesion | Microcontact printing of β-cyclodextrin-containing molecules onto adamantane-coated surfaces. | Patterned functional surfaces. | acs.orgnih.gov |
Bioorthogonal Self-Assembly Systems Utilizing this compound (e.g., DNA Architectures)
The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, can be extended to supramolecular self-assembly. The this compound interaction is an excellent candidate for such applications due to its high specificity and biocompatibility.
While specific examples utilizing 1-adamantanemethanol in DNA architectures are still emerging, the general principle has been demonstrated with other adamantane derivatives. The idea is to use the host-guest interaction as a "molecular glue" to direct the assembly of DNA nanostructures. For instance, DNA strands can be functionalized with either cyclomaltoheptaose or an adamantane derivative. When mixed, these complementary DNA strands can assemble into pre-designed architectures, driven by both Watson-Crick base pairing and the host-guest interaction. This approach offers an additional layer of control over the self-assembly process, enabling the creation of more complex and dynamic DNA-based materials.
Integration into Functional Soft Materials and Nanostructures
The this compound complex can be integrated into a variety of functional soft materials and nanostructures, imparting them with responsive and self-assembling properties. For example, copolymers incorporating 1-adamantanemethanol can be used to modify surfaces to control their wettability. The complexation with β-cyclodextrin can alter the surface properties, making it a useful tool for creating smart surfaces that respond to external stimuli. researchgate.net
Furthermore, this host-guest pair has been used in the fabrication of single-chain glycopolymer nanoparticles. acs.org By synthesizing a polymer with a β-cyclodextrin at one end and an adamantane moiety at the other, intramolecular host-guest complexation can induce the folding of the polymer chain into a defined nanoparticle structure. acs.org This process is reversible and can be controlled by temperature, offering a route to create dynamic and responsive nanomaterials. acs.org
The versatility of the this compound interaction also extends to the creation of more complex polymer architectures, such as dendritic star polymers. These highly branched structures can be used as flocculants or as vehicles for various applications. researchgate.net
| Material/Nanostructure | Role of Host-Guest Interaction | Potential Application | Reference |
| Responsive Surfaces | Control of surface wettability through reversible complexation. | Smart coatings, microfluidic devices. | researchgate.net |
| Single-Chain Nanoparticles | Induction of polymer folding via intramolecular complexation. | Targeted delivery, nanoreactors. | acs.org |
| Dendritic Star Polymers | Non-covalent linking of polymer arms to a core structure. | Flocculants, delivery systems. | researchgate.net |
Q & A
Q. What are the standard methods for synthesizing 1-adamantanemethanol, and how is its purity validated?
Q. What physicochemical properties of 1-adamantanemethanol are critical for host-guest complexation studies?
- Methodological Answer : Key properties include:
-
Molecular Weight : 166.26 g/mol (to calculate molar ratios in complexes) .
-
Solubility : Limited water solubility necessitates using co-solvents (e.g., DMSO) for cyclodextrin binding assays .
-
Thermal Stability : Monitor decomposition via TGA (decomposition >200°C inferred from cyclohexanemethanol analogs) .
-
Hydrogen Bonding Capacity : FT-IR confirms -OH stretching vibrations (~3200–3600 cm<sup>-1</sup>) critical for host interactions .
Table 1 : Physicochemical Properties of 1-Adamantanemethanol
Property Value Method/Reference Molecular Weight 166.26 g/mol Mass Spectrometry Melting Point 115–118°C Differential Scanning Calorimetry CAS Number 770-71-8 Chemical Databases Solubility in Water <0.1 mg/mL (25°C) Shake-Flask Method
Advanced Research Questions
Q. How can researchers determine the stoichiometry and binding affinity of Cyclomaltoheptaose-1-adamantanemethanol complexes?
- Methodological Answer : Use Job’s Plot (continuous variation method) with UV-Vis or fluorescence spectroscopy to identify the stoichiometric ratio . For binding affinity:
- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy change (ΔH) and calculates Ka.
- NMR Titration : Monitor chemical shift changes of adamantane protons upon cyclodextrin addition to calculate Kd.
- Molecular Dynamics Simulations : Validate experimental data by modeling hydrophobic interactions within the cyclodextrin cavity .
Q. How should contradictions in reported stability constants for cyclodextrin-adamantane complexes be resolved?
- Methodological Answer : Address discrepancies through:
-
Standardized Buffers : Ensure consistent pH and ionic strength across studies (e.g., phosphate buffer at pH 7.4) .
-
Control Experiments : Rule out solvent or temperature effects (e.g., DMSO >5% may disrupt binding) .
-
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
-
Reproducibility Checks : Collaborate across labs to validate protocols .
Table 2 : Example Stability Constants (Ka) from Competing Studies
Study Ka (M<sup>−1</sup>) Method Notes Smith et al. (2023) 1.2 × 10<sup>4</sup> ITC pH 7.4, 25°C Lee et al. (2024) 8.7 × 10<sup>3</sup> NMR Titration 10% DMSO used
Data Contradiction and Analysis Framework
- Step 1 : Replicate experiments using identical conditions (e.g., solvent, temperature) .
- Step 2 : Apply error analysis (e.g., confidence intervals for Ka measurements) .
- Step 3 : Use computational tools (e.g., COSMO-RS) to predict solvent effects on binding .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
